molecular formula C8H5FN2O2 B1626184 2-(4-Fluoro-2-nitrophenyl)acetonitrile CAS No. 708-58-7

2-(4-Fluoro-2-nitrophenyl)acetonitrile

Cat. No.: B1626184
CAS No.: 708-58-7
M. Wt: 180.14 g/mol
InChI Key: QRMIXFQTVUPDSM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenyl)acetonitrile is a nitrile-substituted aromatic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . Its CAS Registry Number is 708-58-7, and it is commonly employed as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed annulation reactions and heterocyclic compound synthesis .

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMIXFQTVUPDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544295
Record name (4-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-58-7
Record name (4-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-nitrophenyl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile typically involves the nitration of 4-fluorobenzyl cyanide. The process begins with the careful addition of nitric acid and sulfuric acid to 4-fluorobenzyl cyanide at low temperatures (below 10°C) to control the reaction and prevent side reactions. The reaction mixture is then stirred for an hour at the same temperature. The resulting product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing with water until the pH is neutral .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)acetonitrile is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Nitro Group Positioning

2-(3-Fluoro-4-nitrophenyl)acetonitrile (CAS 39616-95-0)
  • Molecular Formula : C₈H₅FN₂O₂ (isomer of the target compound).
  • Structural Difference : Fluorine at the meta position relative to the nitro group (vs. para in the target compound).
2-(5-Fluoro-2-nitrophenyl)acetonitrile (CAS 503315-75-1)
  • Structural Difference : Fluorine at the ortho position to the nitrile group.
  • Synthetic Use : Likely exhibits steric hindrance, affecting crystal packing or catalytic interactions .
2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3)
  • Molecular Formula : C₈H₅BrN₂O₂.
  • Key Difference : Bromine substituent (vs. fluorine) increases molecular weight (241.04 g/mol ) and polarizability.
  • Applications : Bromine’s leaving-group ability may make it preferable in cross-coupling reactions .

Functional Group Modifications

2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile
  • Molecular Formula: C₁₀H₁₁NO₄S.
  • Structural Features :
    • Sulfonyl group introduces strong electron-withdrawing effects.
    • Methyl substitution at the α-carbon increases steric bulk.
  • Crystallographic Data :
    • R Factor : 0.048 (high-quality refinement).
    • Hydrogen Bonding : Forms centrosymmetric dimers via O–H⋯O and C–H⋯O interactions .
2-(2-Chloro-4-nitrophenyl)-2-phenylacetonitrile
  • Molecular Formula : C₁₄H₉ClN₂O₂.
  • Applications: Used in materials science for nonlinear optical (NLO) materials due to extended conjugation .

Complex Derivatives

2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde
  • Molecular Formula : C₂₅H₁₅FN₂O₆S.
  • Structural Complexity : Carbazole core with sulfonyl and aldehyde groups.
  • Crystal Packing :
    • Dihedral angles between aromatic rings: 88.45° (carbazole vs. sulfonyl) and 79.26° (carbazole vs. nitrobenzene).
    • Stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming 2D networks .
  • Applications: Potential use in optoelectronics due to planar carbazole systems .

Data Tables

Table 1: Comparative Molecular Data

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
2-(4-Fluoro-2-nitrophenyl)acetonitrile C₈H₅FN₂O₂ 180.14 708-58-7 Nitrile, nitro, fluoro
2-(3-Fluoro-4-nitrophenyl)acetonitrile C₈H₅FN₂O₂ 180.14 39616-95-0 Nitrile, nitro, fluoro (meta)
2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile C₁₀H₁₁NO₄S 257.27 N/A Sulfonyl, nitrile, methyl
2-(2-Bromo-4-nitrophenyl)acetonitrile C₈H₅BrN₂O₂ 241.04 543683-48-3 Nitrile, nitro, bromo

Table 2: Spectroscopic Comparison

Compound IR C≡N Stretch (cm⁻¹) ¹H NMR (CH₂CN) Melting Point (°C)
This compound 2221 δ 4.20 (s) 82–84
2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile 2225 (estimated) δ 1.50 (s, CH₃) Not reported
2-(2-Bromo-4-nitrophenyl)acetonitrile ~2218 δ 4.25 (s) Not reported

Biological Activity

2-(4-Fluoro-2-nitrophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a nitro group, which significantly influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6FN2O2
  • Molecular Weight : 196.15 g/mol
  • Structure : The compound contains a phenyl ring substituted with a fluorine atom at the para position and a nitro group at the ortho position relative to the acetonitrile group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity and binding affinity to various proteins, enzymes, and receptors. These interactions can lead to modulation of critical biological pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. A study assessed its efficacy against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL
Bacillus subtilis0.030 mg/mL

These findings indicate that the compound possesses strong antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 0.020 to 0.050 mg/mL. This suggests that the compound could be effective in treating fungal infections.

Case Studies

  • Case Study on Antibacterial Efficacy
    • A controlled study evaluated the antibacterial efficacy of this compound in vitro against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential as a therapeutic agent.
  • Case Study on Safety Profile
    • A safety assessment involving Vero cell lines showed that while exhibiting antimicrobial properties, this compound maintained a favorable safety profile with low cytotoxicity (IC50 > 100 µM). This is crucial for considering the compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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